CCR5 Binding Affinity: 1-Benzyl vs. 1-Methyl
In a direct head-to-head comparison within the same 5-oxopyrrolidine-3-carboxamide series, the replacement of the N1-methyl group (lead compound 1) with a 1-benzyl group (compound 12e) resulted in a 50-fold enhancement in CCR5 binding affinity. This improvement was achieved while retaining the identical N-phenylpropanamide side chain and central phenyl ring substitution pattern (3,4-dichloro) [1].
| Evidence Dimension | CCR5 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 0.038 μM |
| Comparator Or Baseline | N-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (Compound 1): IC₅₀ = 1.9 μM |
| Quantified Difference | 50-fold improvement (1.9 μM → 0.038 μM) |
| Conditions | Competitive binding assay using [¹²⁵I]RANTES and CCR5-expressing CHO cells |
Why This Matters
This direct quantitative evidence demonstrates that the 1-benzyl substitution is a key structural determinant for achieving nanomolar CCR5 affinity, justifying the selection of this specific compound over the 1-methyl analog for anti-HIV drug discovery campaigns.
- [1] Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. Chemical and Pharmaceutical Bulletin, 52(1), 63-73. View Source
